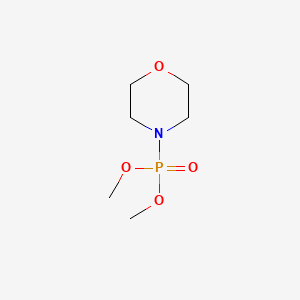

Dimethyl morpholinophosphoramidate

Description

Properties

IUPAC Name |

4-dimethoxyphosphorylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO4P/c1-9-12(8,10-2)7-3-5-11-6-4-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXUQIDKDGGYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(N1CCOCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO4P | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020495 | |

| Record name | Dimethyl morpholinophosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl morpholinophosphoramidate is a clear colorless slightly viscous liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl morpholinophosphoramidate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

401 °F at 768 mmHg (decomposes) (NTP, 1992) | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.2237 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1.4 mmHg at 73 °F ; 2.0 mmHg at 104 °F; 7.1 mmHg at 164.3 °F (NTP, 1992), 1.4 [mmHg] | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl morpholinophosphoramidate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

597-25-1 | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl morpholinophosphoramidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl morpholinophosphoramidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl morpholinophosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl (morpholin-4-yl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1B75YF8F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Morpholinophosphoramidate (CAS 597-25-1)

Prepared by: A Senior Application Scientist

Foreword: Understanding the Niche Existence of DMMPA

Dimethyl morpholinophosphoramidate (DMMPA), a seemingly simple organophosphorus compound, presents a unique case study in chemical utility and hazard assessment. Unlike congeners that find broad applications in synthesis or medicine, DMMPA's story is almost exclusively tied to its role as a simulant for highly toxic chemical warfare agents.[1][2] This guide deviates from a standard chemical monograph to reflect this reality. Instead of detailing a wide array of synthetic applications—which are notably absent from the scientific literature—we will delve into the specific properties that make it an effective surrogate, the critical toxicological data that governs its handling, and the analytical methodologies for its characterization.[1] For researchers in defense, toxicology, and environmental science, this document provides a comprehensive, field-proven perspective on a compound defined by what it imitates.

Physicochemical and Structural Characteristics

DMMPA is a clear, colorless, and slightly viscous liquid.[3][4] Its structure, featuring a central phosphorus atom bonded to two methoxy groups and a morpholine ring, is key to its properties.[5] The morpholine moiety, in particular, influences its solubility and physical characteristics.[5]

A compilation of its core physicochemical properties is presented below for rapid reference.

| Property | Value | Reference(s) |

| CAS Number | 597-25-1 | [3][5][6] |

| Molecular Formula | C₆H₁₄NO₄P | [1][3][5] |

| Molecular Weight | 195.15 g/mol | [1][3][6] |

| IUPAC Name | 4-dimethoxyphosphorylmorpholine | [3] |

| Appearance | Clear colorless slightly viscous liquid | [1][3][4] |

| Boiling Point | ~205 °C (401 °F) at 768 mmHg (decomposes) | [3] |

| Density | 1.2237 g/cm³ at 25 °C (77 °F) | [3] |

| Solubility | Soluble in water (≥ 100 mg/mL) | [1][3] |

| Vapor Pressure | 1.4 mmHg at 23 °C (73 °F) | [3] |

| logP (Octanol/Water) | 0.720 (Calculated) | [6] |

Synthesis and Chemical Reactivity

Synthesis Pathway: A Conceptual Overview

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general and logical approach involves the reaction of a phosphoryl chloride precursor with morpholine. A common method for forming phosphoramidates is the reaction of a dialkyl phosphorochloridate with an amine.

The conceptual workflow for this synthesis is outlined below. The choice of a base (e.g., triethylamine or pyridine) is critical to scavenge the HCl byproduct, driving the reaction to completion and preventing unwanted side reactions. Purification would typically be achieved via vacuum distillation or column chromatography, leveraging the compound's liquid nature and moderate polarity.

Caption: Conceptual workflow for the synthesis of DMMPA.

Chemical Reactivity and Stability

DMMPA's reactivity profile is dominated by its susceptibility to hydrolysis. It is water-soluble but will slowly hydrolyze upon exposure to moisture.[1][7] This hydrolysis is significantly accelerated under acidic conditions.[3][7] From a practical standpoint, this necessitates storage in tightly sealed containers under an inert atmosphere to prevent degradation. When heated to decomposition, it emits highly toxic fumes of nitrogen oxides and phosphorus oxides.[7]

Core Application: A Simulant for Anticholinesterase Agents

The primary, and almost exclusive, documented application of DMMPA is as a simulant for highly toxic organophosphorus anticholinesterase agents, such as nerve gases (e.g., Sarin, Soman).[1][2][8]

Causality for its Use as a Simulant:

-

Physical Property Mimicry: Its viscosity, density, and low volatility are comparable to actual nerve agents, making it suitable for testing chemical agent detectors and decontamination procedures without the extreme hazard.[1]

-

Reduced Toxicity: While not harmless (see Section 4.0), its acute toxicity is significantly lower than actual chemical warfare agents, allowing for safer handling in training and research environments.[1][9]

-

Metabolic Tracking: Studies have demonstrated that DMMPA can be detected in urine following various routes of administration, making it a useful tool for studying the total intake and pharmacokinetics of chemical agent exposure in a controlled setting.[1]

It is crucial to understand that DMMPA simulates the physical, not the biological, properties of these agents for defense training purposes.[2][10]

Toxicological Profile and Hazard Management

The toxicological properties of DMMPA have been extensively investigated, primarily by the U.S. National Toxicology Program (NTP), due to the potential for human exposure during its use as a simulant.[2][3][10]

Carcinogenicity and Genotoxicity

Long-term gavage studies in rodents have yielded significant findings regarding DMMPA's carcinogenic potential.[3][11]

| Finding | Species/System | Result | Reference(s) |

| Carcinogenicity | F344/N Rats | Some evidence of carcinogenicity; increased incidence of mononuclear cell leukemia. | [3][11] |

| Carcinogenicity | B6C3F1 Mice | No evidence of carcinogenicity. | [3][11] |

| Mutagenicity | Salmonella typhimurium (Ames Test) | Negative | [3][9] |

| Mutagenicity | Mouse Lymphoma Cells | Positive | [11] |

| Genotoxicity | Chinese Hamster Ovary Cells | Induced sister chromatid exchanges and chromosomal aberrations. | [11] |

These findings highlight a species-specific carcinogenic effect and underscore the compound's genotoxic potential in mammalian cells. The workflow for such a comprehensive toxicological evaluation, like that performed by the NTP, is complex and multi-staged.

Caption: General workflow for toxicology and carcinogenesis studies.[1]

Safety, Handling, and First Aid

Given the toxicological data, stringent safety protocols are mandatory when handling DMMPA.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or potential for splashing, Tyvek-type disposable clothing should be worn.[4]

-

Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood.[4]

First Aid Measures:

-

Inhalation: Immediately move the person to fresh air. Seek medical attention even if symptoms do not immediately develop.[3][4]

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of water, followed by washing with soap and water. Seek immediate medical attention.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Spectroscopic Analysis and Characterization

Caption: Workflow for the comprehensive spectroscopic analysis of DMMPA.[8]

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the methoxy protons (-OCH₃) and the two distinct sets of methylene protons on the morpholine ring (-NCH₂- and -OCH₂-).

-

³¹P NMR: A single peak characteristic of a phosphoramidate environment.

-

FT-IR: Strong absorbance bands for the P=O stretch, P-O-C, and C-N bonds.

-

Mass Spectrometry (EI): An observable molecular ion peak (m/z 195.15) and characteristic fragmentation patterns, likely involving the loss of methoxy groups or cleavage of the morpholine ring.[8]

Standard Protocol for GC-MS Analysis

The following provides a self-validating protocol for the identification of DMMPA.

Objective: To confirm the identity and purity of a DMMPA sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation: Prepare a dilute solution of DMMPA (approx. 10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[8]

-

Instrumentation: Use a GC-MS system with an electron ionization (EI) source.[8]

-

GC Parameters:

-

MS Parameters:

-

Data Analysis & Validation:

-

Identify the chromatographic peak corresponding to DMMPA.

-

Analyze the mass spectrum of this peak. The system is validated if the spectrum contains the expected molecular ion (or a prominent M+H or M-H fragment) and a fragmentation pattern consistent with the known structure of DMMPA.

-

Compare the obtained spectrum against a reference library, such as the NIST Mass Spectral Library, if available.[12]

-

Conclusion

This compound (CAS 597-25-1) is a compound with a highly specialized and limited scope of application. Its primary value lies in its role as a physical simulant for chemical warfare agents, a function dictated by its physical properties and comparatively lower (though significant) toxicity.[1][9] The extensive toxicological research, particularly the finding of carcinogenicity in rats, serves as a critical reminder of the potential hazards of organophosphorus compounds, even those not designed as active agents.[3][11] For professionals in the fields of defense, environmental monitoring, and toxicology, a thorough understanding of DMMPA's properties, its niche application, and its safety profile is essential for its responsible use in research and training.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 597-25-1). Retrieved from [Link]

-

National Toxicology Program. (1986). NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 298, 1-186. Retrieved from [Link]

-

Haz-Map. (n.d.). This compound. Hazardous Agents. Retrieved from [Link]

-

U.S. EPA. (n.d.). Phosphonic acid, 4-morpholinyl-, dimethyl ester. Substance Details - SRS. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

Bucher, J. R., & Huff, J. (1987). Leukemia induced in rats but not mice by this compound, a simulant anticholinesterase agent. Environmental Health Perspectives, 75, 125-128. Retrieved from [Link]

-

UNEP Publications. (2002). OECD SIDS. DIMETHYL PHOSPHONATE. Retrieved from [Link]

-

National Toxicology Program. (n.d.). TR-298: this compound (CASRN 597-25-1) in F344/N Rats and B6C3F1Mice (Gavage Studies). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H14NO4P | CID 11698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. CAS 597-25-1: this compound [cymitquimica.com]

- 6. This compound (CAS 597-25-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound. | 597-25-1 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Leukemia induced in rats but not mice by this compound, a simulant anticholinesterase agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound [webbook.nist.gov]

An In-depth Technical Guide to Dimethyl Morpholinophosphoramidate: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of Dimethyl morpholinophosphoramidate (DMMPA), an organophosphate compound with a unique and highly specialized range of applications. This document is intended for researchers, scientists, and professionals in drug development and chemical safety who require a detailed understanding of DMMPA's chemical structure, synthesis, and key applications. While DMMPA has seen limited use in broad synthetic or medicinal chemistry, its role as a chemical warfare agent simulant and its well-documented toxicological profile make it a compound of significant interest. This guide will delve into the known physicochemical properties, discuss plausible synthetic routes in the absence of a standardized public protocol, and summarize its primary application and safety considerations.

Introduction

This compound (DMMPA) is an organophosphate compound characterized by a morpholine ring attached to a phosphorus atom, which is also bonded to two methoxy groups.[1][2] Despite its classification as a phosphoramidate, a class of compounds with diverse applications, DMMPA has a notably narrow and specialized history of use.[3][4] Extensive reviews of scientific and patent literature reveal that its primary application has been as a simulant for highly toxic anticholinesterase agents, such as nerve gases.[3][5] Its physical properties mimic those of these hazardous compounds, allowing for its use in training for chemical defense procedures without the associated high toxicity.[5] Consequently, the toxicology of DMMPA has been extensively studied, particularly by the National Toxicology Program (NTP), to understand its potential health effects upon exposure.[2][6]

This guide aims to consolidate the available technical information on DMMPA, providing a valuable resource for professionals who may encounter this compound in the context of chemical defense research, toxicology, or specialized organic synthesis.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is fundamental to its properties and applications. The molecule consists of a central phosphorus atom double-bonded to an oxygen atom, single-bonded to two methoxy (-OCH₃) groups, and single-bonded to the nitrogen atom of a morpholine ring.

Caption: Chemical structure of this compound.

A summary of the key chemical and physical properties of DMMPA is provided in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-dimethoxyphosphorylmorpholine | [7] |

| CAS Number | 597-25-1 | [7] |

| Molecular Formula | C₆H₁₄NO₄P | [7][8] |

| Molecular Weight | 195.15 g/mol | [7][8] |

| Appearance | Clear, colorless, slightly viscous liquid | [7] |

| Solubility | Water soluble | [5] |

| Stability | Slowly hydrolyzes upon exposure to moisture; hydrolysis is rapid in acidic conditions. | [5] |

Synthesis of this compound

A specific, validated, and publicly available laboratory protocol for the synthesis of this compound is notably absent in the scientific literature. This is likely due to its limited application outside of specialized government and research institutions. However, based on general principles of phosphoramidate synthesis, a plausible synthetic route can be proposed.

General Synthesis Approaches

The formation of the P-N bond in phosphoramidates is typically achieved through several established methods.[8][9] Two common approaches are:

-

Reaction of a Phosphoryl Chloride with an Amine: This is a widely used method where a dialkyl phosphoryl chloride (or a related activated phosphorus species) reacts with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[10]

-

Atherton-Todd Reaction: This reaction involves the in-situ generation of a reactive phosphorus electrophile from a dialkyl phosphite and a carbon tetrahalide (e.g., CCl₄), which then reacts with an amine.[1][11][12]

Proposed Synthetic Route

A likely and straightforward method for the synthesis of DMMPA would involve the reaction of dimethyl chlorophosphate with morpholine. This reaction would be carried out in an inert solvent and in the presence of a tertiary amine base, such as triethylamine, to scavenge the hydrochloric acid formed during the reaction.

Caption: Proposed workflow for the synthesis of DMMPA.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add dimethyl chlorophosphate (1.0 equivalent) dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: Dimethyl chlorophosphate is moisture-sensitive and will hydrolyze.

-

Cooling: The reaction is exothermic, and initial cooling helps to control the reaction rate.

-

Base: Triethylamine is used to neutralize the HCl produced, driving the reaction to completion and preventing the protonation of the morpholine reactant.

-

Aqueous Workup: This series of washes removes the triethylammonium chloride salt and any unreacted starting materials or water-soluble byproducts.

Spectroscopic Data

Detailed experimental spectroscopic data for DMMPA is not widely available in the public domain. However, mass spectrometry data has been published.

-

Mass Spectrum (Electron Ionization): The NIST WebBook provides a mass spectrum for this compound.[13] Key fragments can be observed, which are characteristic of the molecule's structure.

-

NMR Spectroscopy: While experimental ¹H and ¹³C NMR spectra are not readily found in the literature, a predicted ¹³C NMR spectrum can be generated using computational tools.[14][15] Such a prediction would suggest signals corresponding to the methoxy carbons and the four distinct carbons of the morpholine ring. The absence of readily available, experimentally verified NMR data should be noted by researchers.

Key Application: Chemical Warfare Agent Simulant

The most significant and well-documented application of DMMPA is as a simulant for chemical warfare agents (CWAs), particularly nerve agents like Sarin (GB) and Soman (GD).[3][5] Simulants are crucial for the development and testing of protective equipment, decontamination procedures, and detection methods without the extreme hazards associated with live agents.[3][5]

DMMPA is considered a suitable simulant due to the following properties:

-

Similar Physical Properties: Its volatility, viscosity, and other physical characteristics are comparable to certain nerve agents, allowing for realistic testing of agent dispersal and persistence.[3]

-

Lower Toxicity: While not entirely harmless, DMMPA has a significantly lower acute toxicity than actual nerve agents, making it safer to handle in laboratory and field settings.[2][5]

-

Chemical Reactivity: The organophosphate structure provides a similar chemical signature for the development and calibration of detection equipment.

Caption: Logical relationship of DMMPA as a CWA simulant.

Safety and Toxicology

Given its primary application, the toxicology of this compound has been thoroughly investigated.[2][6][16]

-

Acute Toxicity: DMMPA exhibits low to moderate acute toxicity.[7]

-

Carcinogenicity: Long-term gavage studies conducted by the National Toxicology Program (NTP) found some evidence of carcinogenicity in male and female F344/N rats, as indicated by an increased incidence of mononuclear cell leukemia.[2][6] However, there was no evidence of carcinogenicity in B6C3F1 mice.[2][6]

-

Mutagenicity: DMMPA was found to be negative in the Salmonella mutagenicity assay.[16]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

References

-

A Review of Chemical Warfare Agent Simulants for the Study of Environmental Behavior. (n.d.). Retrieved from [Link]

-

Atherton–Todd reaction: mechanism, scope and applications. (2014). Beilstein Journals. Retrieved from [Link]

-

COMPARATIVE ANALYSIS OF PHYSICOCHEMICAL CHARACTERISTICS OF CHEMICAL WARFARE AGENTS AND THEIR SIMULANTS. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

NTP technical report on the toxicology and carcinogenesis studies of this compound (Cas no. 597-25-1) in F344/N rats and B6C3F 1 mice. (n.d.). TRiCAT. Retrieved from [Link]

-

NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). (1986). PubMed. Retrieved from [Link]

-

Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (2020). PMC - NIH. Retrieved from [Link]

-

Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. (2025). PubMed. Retrieved from [Link]

-

Atherton–Todd reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Atherton-Todd reaction: mechanism, scope and applications. (2014). PubMed. Retrieved from [Link]

-

A phosphoryl radical-initiated Atherton–Todd-type reaction under open air. (n.d.). RSC Publishing. Retrieved from [Link]

-

Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol. (n.d.). NIH. Retrieved from [Link]

-

Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2023). PMC - NIH. Retrieved from [Link]

-

Strategies for the synthesis of phosphoramidates Previously reported. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound (597-25-1). (n.d.). Chemical Effects in Biological Systems. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis of amino acid phosphoramidate monoesters via H-phosphonate intermediates. (n.d.). Retrieved from [Link]

-

TR-298: this compound (CASRN 597-25-1) in F344/N Rats and B6C3F1Mice (Gavage Studies). (n.d.). National Toxicology Program. Retrieved from [Link]

-

Synthesis of Phosphoramidates: A Facile Approach Based on the C–N Bond Formation via Ir-Catalyzed Direct C–H Amidation. (2014). ACS Publications. Retrieved from [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Retrieved from [Link]

-

Morpholine, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

An ab Initio Study of the Mechanism of the Atherton-Todd Reaction between Dimethyl Phosphonate and Chloro. (n.d.). Retrieved from [Link]

-

Nerve agent. (n.d.). Wikipedia. Retrieved from [Link]

-

Physicochemical Properties & Relative Toxicity of Chemical Warfare Agents. (n.d.). Retrieved from [Link]

-

Chemical warfare agents: Structure, properties, decontamination (part 1). (2024). Retrieved from [Link]

-

This compound. (n.d.). gsrs. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

(Dimethylamino)phosphonic dichloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC. Retrieved from [Link]

- A kind of method for oxidative ring-opening of morpholine derivative and product thereof. (n.d.). Google Patents.

-

DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. (2023). PMC - NIH. Retrieved from [Link]

-

Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Retrieved from [Link]

-

Progress of reaction for continuous formation of N-chloromorpholine. (n.d.). ResearchGate. Retrieved from [Link]

-

Dimethyl methylphosphonate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Predict 13C NMR spectra. (n.d.). Cheminfo.org. Retrieved from [Link]

-

Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]

- 2. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eskup.kpu.edu.rs [eskup.kpu.edu.rs]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tricat.uni-trier.de [tricat.uni-trier.de]

- 7. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]

- 12. Atherton-Todd reaction: mechanism, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound [webbook.nist.gov]

- 14. Visualizer loader [nmrdb.org]

- 15. Predict 13C NMR spectra [cheminfo.org]

- 16. This compound (597-25-1) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Dimethyl Morpholinophosphoramidate

This guide provides a detailed exploration of the spectroscopic data for Dimethyl morpholinophosphoramidate (DMMPA), a compound of interest in various research fields. As an organophosphorus compound, DMMPA's structural elucidation relies heavily on a multi-technique spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically applied to confirm the identity, purity, and structure of this molecule.

Molecular Structure and Spectroscopic Relevance

This compound (CAS: 597-25-1, Formula: C₆H₁₄NO₄P, MW: 195.15 g/mol ) possesses a unique structure featuring a central phosphorus atom bonded to two methoxy groups, a morpholine ring via a nitrogen atom, and a phosphoryl oxygen. Each of these functional groups imparts distinct and predictable signatures in various spectroscopic analyses. Understanding this structure is paramount to interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of ¹H, ¹³C, and ³¹P nuclei. For DMMPA, a combination of these three experiments provides an unambiguous confirmation of its covalent framework.

Experimental Protocol: NMR Analysis

The following outlines a standard protocol for the NMR analysis of a small organic molecule like DMMPA. The causality behind these steps is to ensure a high-quality, high-resolution spectrum from a pure, homogeneous sample.

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity DMMPA in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals in the spectral regions of interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0 ppm. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used and referenced to 0 ppm.[1]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Requires a greater number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling (e.g., broadband decoupling) is standardly applied to simplify the spectrum into single lines for each unique carbon environment.

-

³¹P NMR: As ³¹P has a 100% natural abundance, spectra can be acquired relatively quickly.[2] Proton decoupling is typically used to simplify the spectrum.

-

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum of DMMPA is expected to show three distinct sets of signals corresponding to the methoxy protons and the two different types of methylene protons in the morpholine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Interpretation |

| ~ 3.75 | Doublet | 6H | -OCH₃ | These protons are on the methoxy groups. They are deshielded by the adjacent oxygen atoms. The signal is split into a doublet due to coupling with the phosphorus nucleus (³JP-H ≈ 11 Hz). |

| ~ 3.65 | Triplet | 4H | -N-CH₂-CH₂-O- | These are the methylene protons of the morpholine ring adjacent to the oxygen atom. They are deshielded by the oxygen and appear as a triplet due to coupling with the adjacent methylene protons. |

| ~ 3.15 | Multiplet | 4H | -P-N-CH₂- | These are the methylene protons of the morpholine ring adjacent to the nitrogen atom. Their signal is more complex due to coupling with both the adjacent methylene protons and the phosphorus nucleus. |

The integration values (6H, 4H, 4H) are crucial for confirming the number of protons in each unique environment, validating the presence of the two methoxy groups and the morpholine ring.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon backbone of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Interpretation |

| ~ 67.0 | -N-CH₂-C H₂-O- | These carbon atoms are adjacent to the morpholine oxygen, resulting in a downfield shift. |

| ~ 52.0 | -O-CH₃ | The methoxy carbons are deshielded by their attached oxygen. This signal may appear as a doublet due to two-bond coupling with the phosphorus atom (²JP-C). |

| ~ 45.0 | -P-N-CH₂- | These carbons are adjacent to the nitrogen atom. This signal is also expected to be a doublet due to two-bond coupling with phosphorus (²JP-C). |

³¹P NMR Spectroscopy: Predicted Data and Interpretation

³¹P NMR is highly diagnostic for organophosphorus compounds due to its wide chemical shift range and the 100% natural abundance of the ³¹P nucleus.[2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Interpretation |

| +5 to +15 | Singlet | P=O | In a proton-decoupled spectrum, the phosphorus atom will appear as a single sharp peak. The chemical shift is characteristic of pentavalent phosphorus in a phosphoramidate environment.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint.

Experimental Protocol: IR Analysis

-

Sample Preparation: For a liquid sample like DMMPA, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. These materials are transparent to mid-range IR radiation.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Background Scan: Perform a background scan of the empty spectrometer to subtract atmospheric CO₂ and H₂O signals.

-

Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Predicted Data and Interpretation

The IR spectrum of DMMPA is dominated by strong absorptions corresponding to the phosphoryl and ether linkages. Data from analogous compounds like dimethyl methylphosphonate (DMMP) helps in making reliable assignments.[4][5]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 2950-2850 | C-H stretch | Aliphatic (methoxy, morpholine) | Confirms the presence of sp³ C-H bonds. |

| ~1270 | P=O stretch | Phosphoryl | A very strong and sharp absorption, highly characteristic of the phosphoryl group. This is one of the most diagnostic peaks in the spectrum.[4] |

| ~1180 | C-N stretch | Amine | Indicates the bond between the morpholine ring and the phosphorus atom. |

| ~1110 | C-O-C stretch | Ether (morpholine) | Strong absorption confirming the ether linkage within the morpholine ring. |

| ~1040 | P-O-C stretch | Phosphate ester | A strong, broad absorption characteristic of the phosphorus-oxygen-carbon single bonds.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: Inject a dilute solution of DMMPA into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet. The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule, creating a positively charged radical cation called the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Data and Interpretation

The mass spectrum of DMMPA from the NIST database serves as the primary reference for this analysis.[6] The molecular ion peak (M⁺•) is expected at m/z 195, corresponding to the molecular weight of the compound.

| m/z Value | Proposed Fragment | Formula | Interpretation |

| 195 | [C₆H₁₄NO₄P]⁺• | M⁺• | Molecular Ion |

| 164 | [C₅H₁₁NO₃P]⁺• | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 138 | [C₄H₁₀NOP]⁺• | [M - PO₂CH₃]⁺• | Cleavage of the P-N bond with rearrangement. |

| 109 | [C₂H₆O₃P]⁺ | [P(O)(OCH₃)₂]⁺ | Dimethyl phosphate fragment. |

| 86 | [C₄H₈NO]⁺ | [Morpholine-N=O]⁺ | Morpholine fragment after cleavage of the P-N bond. |

The fragmentation pattern provides a self-validating system. The observed fragments can be logically derived from the parent structure, confirming the connectivity of the methoxy, phosphoryl, and morpholine moieties.

Caption: Key fragmentation steps for this compound in EI-MS.

Conclusion

The comprehensive analysis using ¹H, ¹³C, and ³¹P NMR, IR spectroscopy, and mass spectrometry provides a cohesive and definitive characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy maps out the C-H-P framework, IR spectroscopy identifies the key functional groups (P=O, P-O-C, C-O-C), and mass spectrometry confirms the molecular weight and the primary structural subunits through fragmentation analysis. Together, these methods provide the necessary evidence to rigorously confirm the structure and purity of the compound, which is an essential requirement for any research or development application.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters Selectively Producing P(O)-. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Magritek. (2022). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

NPTEL-NOC IITM. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Zhang, Y., et al. (2016). Mid-infrared absorption spectra of dimethyl methylphosphonate as molecular simulant of nerve agents. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Dimethyl methylphosphonate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Navigating the Formulation Frontier: An In-Depth Technical Guide to the Solubility of Dimethyl Morpholinophosphoramidate in Organic Solvents

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of successful formulation and application. This guide provides a comprehensive technical overview of the solubility of Dimethyl morpholinophosphoramidate (DMMPA), a compound of interest in various research contexts. While extensive quantitative data in a broad range of organic solvents is not widely documented in public literature, this guide synthesizes the available information, discusses its physicochemical properties, and critically, provides a robust experimental framework for determining its solubility in-house.

Introduction to this compound (DMMPA)

This compound (CAS 597-25-1) is an organophosphorus compound characterized by a morpholine ring attached to a phosphoramidate core.[1][2] It presents as a clear, colorless, and slightly viscous liquid.[3][4] A thorough understanding of its solubility is paramount for applications ranging from synthetic chemistry to the development of stable formulations for toxicological and pharmacological studies.[1][4]

Physicochemical Properties at a Glance

A compound's solubility is intrinsically linked to its physical and chemical characteristics. Key properties of DMMPA are summarized below, providing a foundational understanding of its expected behavior in different solvent environments.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄NO₄P | [3][4] |

| Molecular Weight | 195.15 g/mol | [3] |

| Appearance | Clear colorless slightly viscous liquid | [3][4] |

| Boiling Point | 205 °C at 768 mmHg (decomposes) | [3] |

| Density | 1.2237 g/cm³ at 25 °C | [3] |

| Vapor Pressure | 1.4 mmHg at 23 °C | [3] |

| Water Solubility | ≥ 100 mg/mL at 18 °C | [3] |

| Stability | Slowly hydrolyzes in the presence of moisture; hydrolysis is rapid in acidic conditions.[3][4] |

The high water solubility of DMMPA suggests a polar nature, which is a critical factor in predicting its solubility in organic solvents.[3] The presence of the polar phosphoramidate group and the morpholine ring contributes to its hydrophilic character.[1]

Solubility Profile of this compound

While specific quantitative data is sparse, general solubility characteristics can be inferred from its structure and the available information.

Aqueous Solubility: DMMPA is well-documented as being water-soluble.[3][4] The PubChem database specifies a solubility of greater than or equal to 100 mg/mL at 18°C, indicating high aqueous solubility.[3]

Organic Solvent Solubility: General statements suggest that DMMPA has moderate solubility in polar solvents.[1] Based on the principle of "like dissolves like," we can anticipate the following trends:

-

High Solubility Expected in: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile). These solvents can engage in hydrogen bonding or strong dipole-dipole interactions with the polar moieties of DMMPA.

-

Moderate to Low Solubility Expected in: Solvents of intermediate polarity (e.g., acetone, ethyl acetate).

-

Poor Solubility Expected in: Non-polar solvents (e.g., hexane, toluene, diethyl ether). The lack of polar functional groups in these solvents makes them poor candidates for solvating the highly polar DMMPA molecule.

Given the limited published data, experimental determination of solubility in specific organic solvents is essential for any formulation work.

Experimental Determination of DMMPA Solubility: A Validated Protocol

The following section provides a detailed, step-by-step methodology for the accurate determination of DMMPA solubility in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring trustworthy and reproducible results.

Principle

The equilibrium solubility is determined by preparing a saturated solution of DMMPA in the chosen solvent, allowing it to equilibrate, and then quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of choice (anhydrous, high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a suitable detector (e.g., Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD)) or a validated HPLC method.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of DMMPA.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a series of vials, add a known volume (e.g., 2 mL) of the selected organic solvent.

-

Add an excess amount of DMMPA to each vial to ensure that a saturated solution is formed. The presence of undissolved solid after equilibration is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution has reached a steady state.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess, undissolved DMMPA.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

-

Filtration:

-

To remove any remaining solid microparticles, filter the collected supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered supernatant using the same organic solvent.

-

Quantify the concentration of DMMPA in the diluted samples using a pre-validated analytical method, such as Gas Chromatography (GC).[5][6] A standard curve prepared with known concentrations of DMMPA in the same solvent is required for accurate quantification.

-

-

Calculation:

-

Calculate the concentration of DMMPA in the original, undiluted supernatant based on the dilution factor. This concentration represents the solubility of DMMPA in the chosen solvent at the specified temperature.

-

Analytical Considerations for Quantification

Accurate quantification is critical for reliable solubility data. Gas chromatography is a well-established technique for the analysis of organophosphorus compounds.[6]

-

Detector: A Flame Photometric Detector (FPD) in phosphorus mode or a Nitrogen-Phosphorus Detector (NPD) is recommended for high sensitivity and selectivity for DMMPA.

-

Column: A mid-polarity capillary column is typically suitable for the separation.

-

Internal Standard: The use of an internal standard can improve the precision of the quantification.

-

Method Validation: The analytical method should be validated for linearity, accuracy, and precision over the expected concentration range.

Conclusion

While the publicly available data on the solubility of this compound in a wide array of organic solvents is limited, its physicochemical properties indicate a preference for polar solvents. For drug development and other research professionals requiring precise solubility data, the experimental protocol detailed in this guide provides a robust and reliable framework for in-house determination. By following this methodology, researchers can generate the critical data needed to advance their formulation and application development with confidence.

References

- Google. (2026). Current time in Mower County, US.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

-

Mitchell, B. L., Billingsley, B. G., & Logue, B. A. (2013). Rapid quantification of dimethyl methylphosphonate from activated carbon particles by static headspace gas chromatography mass spectrometry. Journal of Chromatography A, 1293, 120–125. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

- 1. CAS 597-25-1: this compound [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C6H14NO4P | CID 11698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rapid quantification of dimethyl methylphosphonate from activated carbon particles by static headspace gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

The Dual Facets of Deception: An In-Depth Technical Guide to Dimethyl Morpholinophosphoramidate as a G-Series Nerve Agent Simulant

Introduction: The Imperative for Safe Simulation

In the realm of chemical defense research and preparedness, the use of live chemical warfare agents (CWAs) for training and equipment testing is fraught with extreme hazard and logistical complexities. This necessitates the use of simulants—compounds that mimic the properties of actual agents without their high toxicity. Dimethyl morpholinophosphoramidate (DMMPA) is an organophosphorus compound that has been utilized as a simulant for G-series nerve agents, such as Sarin (GB) and Soman (GD).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of DMMPA as a simulant, its toxicological profile, and relevant experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.

DMMPA is a colorless, slightly viscous liquid with good water solubility.[1] Its primary role as a simulant is to replicate the physical properties of G-series agents, such as volatility, persistence, and detectability, which are crucial for training personnel in detection, decontamination, and personal protection procedures.[1][3] While it is classified as an organophosphate and referred to as an anticholinesterase simulant, its biological activity is significantly lower than that of actual nerve agents.[2]

Mechanism of Action: A Tale of Physical Mimicry and Attenuated Biology

The utility of this compound (DMMPA) as a simulant for G-series nerve agents is a study in contrasts: it is a high-fidelity mimic of physical characteristics, yet a significantly less potent analog in its biological effects. This dichotomy is central to its purpose – to provide a safe and realistic training and testing alternative to live agents.

Primary Role: Physical Property Simulation

The core function of DMMPA is to replicate the physical behavior of G-series nerve agents. This allows for the realistic training of personnel and the testing of equipment and procedures without the extreme danger posed by actual chemical warfare agents.[1] The key physical properties that DMMPA simulates include:

-

Volatility and Vapor Pressure: The rate at which an agent evaporates and creates a vapor hazard is a critical parameter in chemical defense. DMMPA's volatility is in a range that allows for the simulation of the airborne threat posed by G-series agents.

-

Persistence: The duration for which an agent remains a hazard in the environment is a key tactical consideration. DMMPA's persistence on various surfaces can be used to model the longevity of G-series agents under different environmental conditions.

-

Detection Signatures: Chemical agent detectors are designed to identify specific chemical signatures. DMMPA's molecular structure and properties provide a realistic target for various detection technologies, allowing for the training of personnel in the use of these instruments.[1]

Biological Interaction: The Attenuated Anticholinesterase Activity

As an organophosphorus compound, DMMPA is structurally related to nerve agents and is thus described as a proposed anticholinesterase simulant.[2] The primary mechanism of toxicity for G-series nerve agents is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[4] AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

Organophosphates, including nerve agents, act as inhibitors of AChE by phosphorylating the serine hydroxyl group in the active site of the enzyme. This covalent modification renders the enzyme unable to break down acetylcholine. The resulting accumulation of acetylcholine in the synapses leads to a cholinergic crisis, characterized by a range of symptoms including convulsions, respiratory failure, and ultimately, death.[4]

The following diagram illustrates the general mechanism of acetylcholinesterase inhibition by organophosphorus compounds, which serves as the theoretical basis for the anticholinesterase properties of both nerve agents and their simulants like DMMPA.

Caption: General mechanism of acetylcholinesterase inhibition by organophosphates.

Comparative Analysis: DMMPA vs. G-Series Nerve Agents

To understand the utility of DMMPA as a simulant, it is essential to compare its physicochemical properties with those of the G-series nerve agents it is designed to mimic. The following table provides a comparative summary.

| Property | This compound (DMMPA) | Sarin (GB) | Soman (GD) |

| CAS Number | 597-25-1[6] | 107-44-8 | 96-64-0 |

| Molecular Formula | C₆H₁₄NO₄P[7] | C₄H₁₀FO₂P | C₇H₁₆FO₂P |

| Molecular Weight ( g/mol ) | 195.15[7] | 140.09 | 182.18 |

| Appearance | Colorless liquid[1] | Colorless liquid | Colorless liquid |

| Boiling Point (°C) | 115 (at 1 mmHg)[8] | 158 | 198 |

| Vapor Pressure (mmHg at 25°C) | ~0.01 | 2.9 | 0.4 |

| Water Solubility | Soluble[1] | Miscible | Sparingly soluble |

| Toxicity (LD₅₀, mg/kg, rat, oral) | >2000[5] | 0.01 (estimated) | 0.005 (estimated) |

Note: Toxicity values for nerve agents are estimates and can vary based on the route of exposure and species.

Toxicological Profile: A Simulant, Not a Placebo

While significantly less toxic than G-series nerve agents, DMMPA is not without its own toxicological concerns. It is crucial for researchers and professionals handling this compound to be aware of its potential health effects.

Long-term toxicology and carcinogenesis studies conducted by the National Toxicology Program (NTP) in the United States have provided valuable insights into the chronic effects of DMMPA.[3] In two-year gavage studies, DMMPA was found to induce a dose-related increase in the incidence of mononuclear cell leukemia in both male and female Fischer 344/N rats.[5] However, no evidence of carcinogenicity was observed in B6C3F1 mice under similar study conditions.[5]

DMMPA has also been evaluated for mutagenicity. It was not found to be mutagenic in Salmonella typhimurium assays, but it did show mutagenic activity in mouse lymphoma cells and induced chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary cells.[5]

These findings underscore the importance of handling DMMPA with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in well-ventilated areas.

Experimental Protocols

The evaluation of chemical warfare agent simulants involves a range of experimental procedures to assess their physical and chemical properties, as well as their suitability for specific applications. Below are representative protocols for the detection and decontamination of DMMPA.

Protocol 1: Detection of DMMPA using Thermal Desorption-Ion Mobility Spectrometry (TD-IMS)

This protocol outlines a general procedure for the detection of DMMPA from surfaces, a critical capability for training in contamination avoidance and site assessment.

Objective: To detect the presence of DMMPA on a surface using TD-IMS.

Materials:

-

Thermal Desorption-Ion Mobility Spectrometer

-

DMMPA standard solution in a suitable solvent (e.g., methanol)

-

Micropipette

-

Sample swabs or wipes

-

Surface material for testing (e.g., glass, metal, painted surface)

-

Personal Protective Equipment (gloves, lab coat, safety glasses)

Procedure:

-

Sample Preparation:

-

Spike a known amount of DMMPA standard solution onto the test surface using a micropipette.

-

Allow the solvent to evaporate completely.

-

-

Sample Collection:

-

Wipe the contaminated surface with a sample swab.

-

-

Instrument Analysis:

-

Place the swab into the thermal desorber of the IMS instrument.

-

Initiate the analysis sequence. The instrument will heat the swab, vaporizing the DMMPA, which is then drawn into the ionization and drift tube regions of the spectrometer.

-

-

Data Interpretation:

-

The IMS will produce a plasmagram showing peaks corresponding to the drift times of the ionized DMMPA molecules.

-

Compare the drift time of the detected peak with that of a known DMMPA standard to confirm its identity.

-

Caption: A typical workflow for the detection of DMMPA using TD-IMS.

Protocol 2: Evaluation of Decontamination Efficacy

This protocol provides a framework for assessing the effectiveness of a decontamination solution or procedure in removing DMMPA from a surface.

Objective: To quantify the removal of DMMPA from a surface following a decontamination procedure.

Materials:

-

DMMPA standard solution

-

Decontamination solution to be tested

-

Test surfaces (e.g., coupons of relevant materials)

-

Application materials (sprayers, cloths)

-

Extraction solvent (e.g., isopropanol)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

-

Personal Protective Equipment

Procedure:

-

Surface Contamination:

-

Apply a known quantity of DMMPA to a defined area on the test surface.

-

Allow the simulant to set for a specified period.

-

-

Decontamination:

-

Apply the decontamination solution to the contaminated area using the prescribed procedure (e.g., spraying and wiping).

-

Allow for the specified contact time.

-

-

Residual Contamination Assessment:

-

Extract any remaining DMMPA from the surface using a swab wetted with the extraction solvent.

-

Place the swab in a vial containing a known volume of the extraction solvent.

-

Vortex or sonicate the vial to ensure complete extraction of the analyte from the swab.

-

-

Quantification:

-

Analyze the extraction solvent using GC-MS to determine the concentration of residual DMMPA.

-

Calculate the percentage of DMMPA removed by the decontamination procedure.

-

Conclusion: A Valuable Tool with Acknowledged Limitations

This compound serves as a valuable and necessary tool in the field of chemical defense, enabling realistic training and testing without the extreme hazards associated with live G-series nerve agents. Its primary mechanism of action as a simulant is the faithful mimicry of the physical properties of these agents. While its organophosphate structure suggests an interaction with acetylcholinesterase, its biological potency is significantly attenuated, a critical safety feature. The lack of publicly available detailed kinetic data on its enzyme inhibition underscores its primary role as a physical simulant. Researchers and professionals utilizing DMMPA must be cognizant of its own toxicological profile, particularly its carcinogenic potential in rats, and handle it with appropriate safety measures. The experimental protocols provided herein offer a foundation for the continued evaluation and effective use of DMMPA in enhancing preparedness against chemical threats.

References

-

BenchChem. (n.d.). This compound: A Review of Limited Applications and Toxicological Profile. Retrieved from a relevant scientific data aggregator.[1]

-

Haz-Map. (n.d.). This compound. Retrieved from the National Library of Medicine's Hazardous Substances Data Bank.[2]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[9]

-

National Toxicology Program. (1986). NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 298, 1-186.[3]

-

Worek, F., Thiermann, H., Szinicz, L., & Eyer, P. (1999). Dimethylphosphoryl-inhibited human cholinesterases: inhibition, reactivation, and aging kinetics. Archives of Toxicology, 73(1), 7-14.[10]

-

Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.[4]

- ResearchGate. (n.d.). Physical and chemical properties of main organophosphorous nerve agents.

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]6]

-

Grodner, B., Napiórkowska, M., & Pisklak, D. M. (2021). In Vitro and In Silico Kinetic Studies of Patented 1,7-diEthyl and 1,7-diMethyl Aminoalkanol Derivatives as New Inhibitors of Acetylcholinesterase. Molecules, 26(24), 7586.[6]

-